

Application Notes and Protocols for BR102910 in Murine Cancer Models

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Compound of Interest

Compound Name: BR102910

Cat. No.: B15291133

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Introduction

BR102910 is a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease with dual exopeptidase and endopeptidase activities.[1] FAP expression is minimal in normal adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs). This restricted expression pattern makes FAP an attractive therapeutic target for various cancers. FAP is implicated in promoting tumor growth, invasion, and metastasis through remodeling of the extracellular matrix and modulation of intracellular signaling pathways.[2][3] Preclinical studies using the C57BL/6J mouse model have demonstrated the in vivo FAP inhibition efficacy of **BR102910**. [1]

These application notes provide a detailed, representative experimental protocol for evaluating the anti-tumor efficacy of **BR102910** in preclinical mouse models of cancer. The protocols are based on established methodologies for studying FAP inhibitors and general best practices for in vivo cancer research.

Data Presentation

Table 1: Representative In Vivo Efficacy of **BR102910** in a Syngeneic Mouse Model of Colon Cancer (CT26)

Treatment Group	Dose (mg/kg, p.o., daily)	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	-	1500 ± 250	-
BR102910	10	900 ± 180	40
BR102910	30	525 ± 120	65
BR102910	100	300 ± 80	80

Data are presented as mean ± standard deviation and are hypothetical, based on typical results for FAP inhibitors.

Table 2: Pharmacokinetic Profile of **BR102910** in C57BL/6J Mice

Parameter	Value
Route of Administration	Oral (p.o.)
Dose (mg/kg)	30
Cmax (ng/mL)	1200
Tmax (h)	1
Half-life (t _{1/2}) (h)	6
Bioavailability (%)	45

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Evaluation of **BR102910** Efficacy in a Subcutaneous Syngeneic Tumor Model

This protocol describes the evaluation of **BR102910**'s anti-tumor activity in an immunocompetent mouse model, which is crucial for studying interactions with the tumor

microenvironment.

Materials:

- **BR102910**
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- CT26 colon carcinoma cells (or other suitable syngeneic cell line)
- 6-8 week old female BALB/c mice
- Sterile PBS
- Trypan blue solution
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Syringes and needles (27G)
- Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

- Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Tumor Cell Implantation:
 - Harvest logarithmically growing CT26 cells and resuspend in sterile PBS at a concentration of 5×10^6 cells/mL.
 - Check cell viability using trypan blue; viability should be >95%.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^5 cells) into the right flank of each mouse.

- Animal Randomization and Treatment:
 - Monitor tumor growth daily. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
 - Prepare **BR102910** formulations in the vehicle at the desired concentrations.
 - Administer **BR102910** or vehicle control orally (p.o.) once daily.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight every 2-3 days.
 - Monitor animal health daily for any signs of toxicity.
 - The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
 - At the endpoint, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for FAP expression, immune cell infiltration).

Protocol 2: In Vivo FAP Inhibition Assay

This protocol is designed to confirm the target engagement of **BR102910** in vivo.

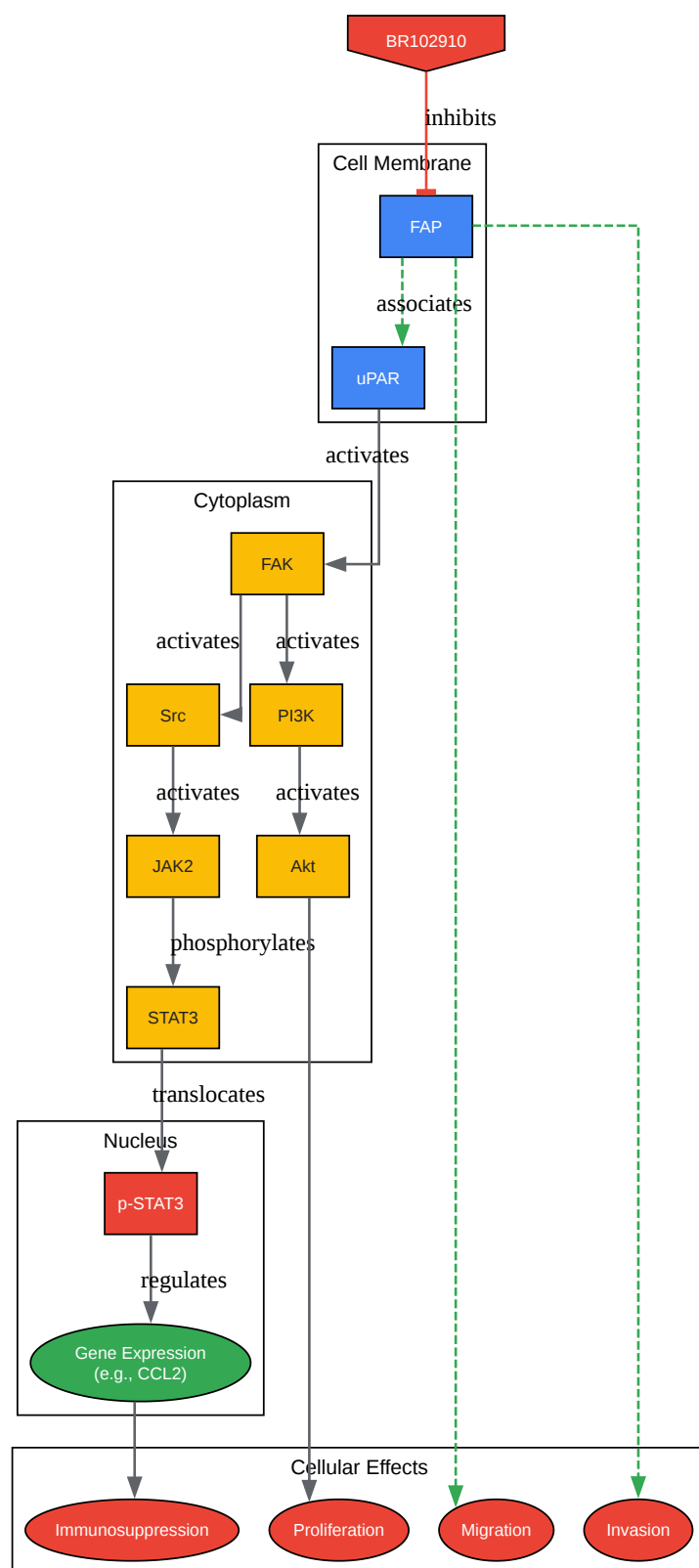
Materials:

- **BR102910**
- C57BL/6J mice
- FAP-specific fluorogenic substrate
- Tissue homogenization buffer
- Fluorometer

Procedure:

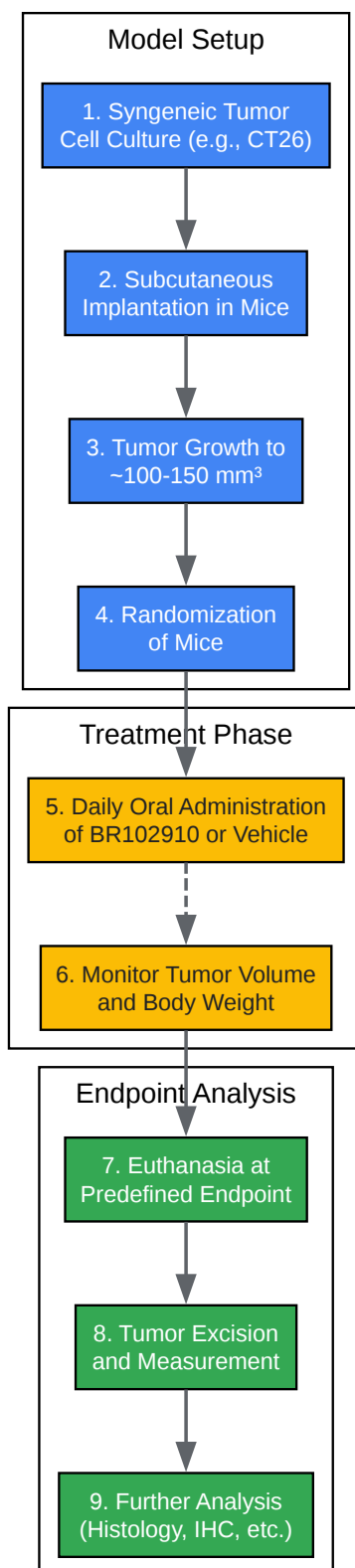
- Dosing: Administer a single dose of **BR102910** or vehicle to C57BL/6J mice.
- Tissue Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the mice and collect plasma and relevant tissues (e.g., tumor, if applicable).
- Sample Preparation:
 - Prepare plasma by centrifugation of blood collected in heparinized tubes.
 - Homogenize tissue samples in lysis buffer on ice.
 - Centrifuge the homogenates and collect the supernatant.
- FAP Activity Measurement:
 - In a 96-well plate, add the plasma or tissue lysate.
 - Add the FAP-specific fluorogenic substrate.
 - Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorometer.
 - Calculate the percentage of FAP inhibition in the **BR102910**-treated groups relative to the vehicle control group.

Mandatory Visualization



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Caption: FAP signaling pathway in cancer-associated fibroblasts.



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Caption: Experimental workflow for in vivo efficacy testing.

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References

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